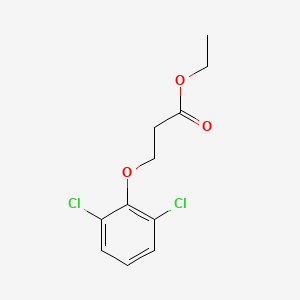

Ethyl 3-(2,6-dichloro-phenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2,6-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSRYYUDJNKOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification and Etherification Approaches

The primary synthetic strategies for Ethyl 3-(2,6-dichlorophenoxy)propanoate involve the formation of the ether linkage and the ester group. These can be achieved through various approaches, with the Williamson ether synthesis being a cornerstone for the formation of the phenoxy ether bond.

Nucleophilic Substitution Reactions for Phenoxy Ether Formation

The formation of the 2,6-dichlorophenoxy ether linkage is typically achieved via a nucleophilic substitution reaction, a classic example being the Williamson ether synthesis. This S(_N)2 reaction involves the attack of a phenoxide ion on an alkyl halide. In the context of Ethyl 3-(2,6-dichlorophenoxy)propanoate synthesis, this would involve the reaction of 2,6-dichlorophenoxide with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate.

The general mechanism involves the deprotonation of 2,6-dichlorophenol (B41786) by a base to form the more nucleophilic 2,6-dichlorophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the ethyl 3-halopropanoate, displacing the halide and forming the ether bond.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalyst Systems

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the catalyst system employed.

Solvent Effects: The choice of solvent can significantly influence the rate of S(_N)2 reactions. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and slowing down the reaction.

Temperature: The reaction temperature is another critical factor. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination, particularly if the alkyl halide is sterically hindered. A typical temperature range for Williamson ether synthesis is between 50 to 100 °C.

Catalyst Systems: In some cases, a phase-transfer catalyst (PTC) can be employed to facilitate the reaction between reactants in different phases (e.g., a solid base and an organic solvent). PTCs, such as quaternary ammonium (B1175870) salts, can transport the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction times and milder reaction conditions.

Table 1: Representative Reaction Conditions for the Synthesis of Aryloxy Propanoates via Williamson Ether Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Phenol (B47542) | 2,6-Dichlorophenol | 2,6-Dichlorophenol | 2,6-Dichlorophenol |

| Alkyl Halide | Ethyl 3-bromopropanoate | Ethyl 3-chloropropanoate | Ethyl 3-bromopropanoate |

| Base | Potassium Carbonate | Sodium Hydride | Potassium Hydroxide (B78521) |

| Solvent | Acetone | N,N-Dimethylformamide (DMF) | Acetonitrile with Phase Transfer Catalyst |

| Temperature | Reflux | Room Temperature to 60 °C | 50-80 °C |

Alkali metal carbonates, particularly potassium carbonate (K(_2)CO(_3)), are frequently used as bases in the Williamson ether synthesis. Potassium carbonate is a relatively weak base, which is often advantageous as it is less likely to promote side reactions like the hydrolysis of the ester group compared to stronger bases like hydroxides. The carbonate ion deprotonates the phenol to form the active phenoxide nucleophile.

The choice between alkali and alkaline earth metal carbonates can influence the reaction's efficiency. Alkali metal carbonates are generally more soluble in polar aprotic solvents, which can lead to higher concentrations of the active base in the reaction mixture. Alkaline earth metal carbonates are typically less soluble and may require more vigorous conditions or the use of a phase-transfer catalyst to be effective.

For the industrial-scale synthesis of compounds like Ethyl 3-(2,6-dichlorophenoxy)propanoate, which may have applications in agrochemicals, scalability is a critical factor. Batch processing, while common in the laboratory, can have limitations in terms of heat transfer, mixing, and safety on a large scale.

Continuous flow reactors offer a promising alternative for the industrial production of such chemicals. In a continuous flow setup, reactants are continuously pumped through a heated tube or a series of interconnected reactors. This technology provides several advantages, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous materials.

Scalability: Scaling up production can often be achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).

Packed-bed reactors, where one of the reactants or a catalyst is immobilized on a solid support, are a type of continuous flow reactor that could be particularly suitable for the Williamson ether synthesis. For instance, a solid-supported base could be used to deprotonate the phenol as the reaction mixture flows through the reactor.

Derivatization Pathways of the Ester Moiety

The ester functional group in Ethyl 3-(2,6-dichlorophenoxy)propanoate is a key site for further chemical transformations, with hydrolysis being one of the most fundamental reactions.

Ester Hydrolysis Mechanisms and Kinetics under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. The mechanism is essentially the reverse of Fischer esterification.

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This reaction is irreversible because the resulting carboxylate anion is deprotonated and is no longer a good leaving group. This process is also known as saponification. The kinetics of base-promoted hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion.

The rate of hydrolysis can be influenced by the electronic and steric effects of the substituents on both the acyl and alkoxy portions of the ester. For Ethyl 3-(2,6-dichlorophenoxy)propanoate, the electron-withdrawing nature of the dichlorophenoxy group can affect the reactivity of the ester carbonyl.

Table 2: General Comparison of Acid-Catalyzed and Base-Promoted Ester Hydrolysis

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

|---|---|---|

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Stoichiometry | Catalytic amount of acid | Stoichiometric amount of base |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Typical Kinetics | Generally follows pseudo-first-order kinetics with respect to the ester | Typically second-order (first-order in ester and first-order in base) |

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy moiety. For Ethyl 3-(2,6-dichlorophenoxy)propanoate, this involves the substitution of the ethyl group with a different alkyl or aryl group from an alcohol (alcoholysis). The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the new ester. masterorganicchemistry.com This process is reversible, and the equilibrium can be shifted toward the desired product by using a large excess of the reactant alcohol or by removing the ethanol as it forms.

Base-Catalyzed Transesterification: Base-catalyzed transesterification typically employs a strong base, such as an alkoxide, that is more nucleophilic than the alcohol. masterorganicchemistry.com The alkoxide directly attacks the electrophilic carbonyl carbon. This mechanism does not involve protonation of the carbonyl group. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to form the new ester. masterorganicchemistry.com This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water and free acids.

A variety of catalysts have been developed to facilitate transesterification under mild conditions, which could be applicable to Ethyl 3-(2,6-dichlorophenoxy)propanoate. organic-chemistry.org

Interactive Table: Potential Catalysts for Transesterification Explore the table below to see various catalysts that could be employed for the transesterification of Ethyl 3-(2,6-dichlorophenoxy)propanoate.

| Catalyst Type | Specific Example | Reaction Condition | Reference |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Boiling alcohol, can be accelerated by microwave irradiation. | organic-chemistry.org |

| Solid Bases | Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) | Mild conditions, suitable for producing methyl esters. | organic-chemistry.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Enhances the nucleophilicity of alcohols for acylation. | organic-chemistry.org |

| Metal Clusters | Tetranuclear Zinc Cluster | Mild conditions, suitable for various functionalized substrates. | organic-chemistry.org |

Transformations Involving the Dichlorinated Aromatic Ring

The reactivity of the 2,6-dichlorophenoxy group is governed by the electronic effects of its substituents. The two chlorine atoms are electron-withdrawing through induction and deactivating, while the ether oxygen is electron-donating through resonance and activating.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile.

Ether Oxygen: The lone pairs on the ether oxygen donate electron density to the ring through resonance, making it an ortho, para-director.

Chlorine Atoms: Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are also ortho, para-directors because their lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.

Interactive Table: Potential Products of Electrophilic Aromatic Substitution The following table outlines the expected major products from common EAS reactions on Ethyl 3-(2,6-dichlorophenoxy)propanoate.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-(2,6-dichloro-4-nitrophenoxy)propanoate |

| Halogenation (Bromination) | Br₂ / FeBr₃ | Ethyl 3-(4-bromo-2,6-dichlorophenoxy)propanoate |

| Sulfonation | Fuming H₂SO₄ | 4-(2-ethoxy-2-oxoethoxy)methyl-3,5-dichlorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ethyl 3-(4-acyl-2,6-dichlorophenoxy)propanoate |

Oxidative Transformations and Pathways

The dichlorinated aromatic ring of Ethyl 3-(2,6-dichlorophenoxy)propanoate is relatively resistant to oxidation due to the deactivating nature of the chlorine atoms. However, under forcing oxidative conditions, degradation of the aromatic ring can occur. For instance, studies on the oxidation of other chlorinated phenols, such as 2,4,6-trichlorophenol, using strong oxidizing agents like hydrogen peroxide catalyzed by iron complexes, have shown that oxidative dechlorination and cleavage of the aromatic ring can be achieved. nih.gov This suggests that similar pathways could potentially lead to the degradation of the dichlorinated ring in the target molecule, forming smaller, chlorinated aliphatic acids.

The propanoate side chain itself is generally stable to mild oxidizing agents. However, strong oxidants that cleave the aromatic ring would likely also oxidize the ether linkage and the ester group. The benzylic position in this molecule (the oxygen atom attached to the ring) lacks a hydrogen, which typically makes alkylbenzene side chains susceptible to oxidation by reagents like KMnO₄. libretexts.org This structural feature contributes to the relative stability of the side chain under certain oxidative conditions.

Stereoselective Synthesis of Enantiomers (if applicable to chiral analogues)

While Ethyl 3-(2,6-dichlorophenoxy)propanoate is an achiral molecule, its analogue, Ethyl 2-(2,6-dichlorophenoxy)propanoate , possesses a chiral center at the C2 position of the propanoate chain. The synthesis of individual enantiomers of such chiral phenoxypropanoates is of significant interest, often employing stereoselective methods.

Chiral Pool-Based Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgopenochem.org For the synthesis of chiral 2-phenoxypropanoates, a common strategy involves using enantiopure hydroxy acids like lactic acid. researchgate.net

For example, to synthesize (S)-Ethyl 2-(2,6-dichlorophenoxy)propanoate, one could start with (S)-lactic acid. The synthesis might proceed via the following hypothetical steps:

Esterification: (S)-lactic acid is first converted to its ethyl ester, (S)-ethyl lactate (B86563).

Activation of the Hydroxyl Group: The hydroxyl group of (S)-ethyl lactate is converted into a good leaving group, for example, by tosylation to form ethyl (S)-2-(tosyloxy)propanoate.

Nucleophilic Substitution: The activated ester is then reacted with 2,6-dichlorophenol in the presence of a base. The 2,6-dichlorophenoxide anion acts as a nucleophile, displacing the tosylate group via an Sₙ2 reaction. This reaction typically proceeds with an inversion of stereochemistry, so starting with (S)-ethyl lactate would yield the (R)-enantiomer. To obtain the (S)-product, one would need to start with (R)-lactic acid.

This approach effectively transfers the chirality from the starting material to the final product. youtube.com

Asymmetric Catalysis in Phenoxypropanoate Synthesis

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds from prochiral or racemic precursors. rsc.orgfrontiersin.org This approach involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, leading to a significant enantiomeric excess (ee) of one enantiomer. nih.gov

For the synthesis of chiral phenoxypropanoates, several catalytic asymmetric methods could be envisioned:

Asymmetric Hydrogenation: One could synthesize an unsaturated precursor, such as Ethyl 2-(2,6-dichlorophenoxy)acrylate. The enantioselective hydrogenation of the carbon-carbon double bond using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could then produce the desired chiral phenoxypropanoate with high enantioselectivity.

Kinetic Resolution: If a racemic mixture of Ethyl 2-(2,6-dichlorophenoxy)propanoate is available, a chiral catalyst (often an enzyme like a lipase) could be used to selectively react with one enantiomer faster than the other. For instance, selective hydrolysis of the ester group of one enantiomer would allow for the separation of the unreacted, enantiopure ester from the hydrolyzed acid of the other enantiomer.

These catalytic methods offer the advantage of generating chirality without relying on a stoichiometric amount of a chiral starting material. mdpi.com

Mechanistic Organic Chemistry of Ethyl 3 2,6 Dichlorophenoxy Propanoate

Role of Functional Groups in Chemical Reactivity

The chemical reactivity of ethyl 3-(2,6-dichlorophenoxy)propanoate is determined by the individual and combined effects of its ethyl ester group and the dichlorophenoxy moiety.

The ethyl ester group is a key reactive site in the molecule. patsnap.com It consists of a carbonyl group bonded to an ethoxy group. youtube.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles.

Key reactions involving the ethyl ester group include:

Hydrolysis: As detailed in section 3.1.2, the ester can be hydrolyzed to a carboxylic acid and ethanol (B145695) under acidic or basic conditions.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethoxy group can be exchanged with another alkoxy group.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines yields an amide.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Electronic Effects:

The two chlorine atoms on the phenyl ring are strongly electron-withdrawing due to their high electronegativity (inductive effect). This has several consequences:

Increased Acidity of Phenolic Protons (if formed): If the ether linkage were to be cleaved to form 2,6-dichlorophenol (B41786), the resulting phenol (B47542) would be more acidic than phenol itself.

Stabilization of the Phenoxide Leaving Group: As mentioned in section 3.1.1, the electron-withdrawing nature of the chlorine atoms stabilizes the negative charge on the phenoxide ion, making it a better leaving group.

Influence on the Ester Group: The electron-withdrawing effect of the dichlorophenoxy group, transmitted through the ether oxygen and the propanoate chain, can slightly increase the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an analogous compound without the chloro substituents.

Steric Effects:

The presence of two chlorine atoms in the ortho positions of the phenyl ring creates significant steric hindrance around the ether linkage. This steric bulk can:

Hinder Nucleophilic Attack: The approach of nucleophiles to the ether linkage can be impeded, potentially slowing down or preventing substitution reactions at this site.

Autoxidation Mechanisms and Degradation Pathways

Autoxidation is a process of slow, spontaneous oxidation by atmospheric oxygen. In ethyl 3-(2,6-dichlorophenoxy)propanoate, the most likely sites for autoxidation are the C-H bonds adjacent to the ether oxygen and the ester group, as these positions can form stabilized radicals.

The degradation pathway likely initiates with the abstraction of a hydrogen atom by a radical initiator, forming a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule of ethyl 3-(2,6-dichlorophenoxy)propanoate, propagating the radical chain reaction and forming a hydroperoxide.

The decomposition of the hydroperoxide can lead to a variety of degradation products, including aldehydes, ketones, and carboxylic acids, through complex radical-mediated pathways. The ether linkage itself can also be a site of degradation, potentially leading to the cleavage of the molecule into phenolic and propanoate-derived fragments.

Identification of Prone Reactive Sites using Computational Descriptors

Theoretical analysis using Density Functional Theory (DFT) allows for the calculation of various molecular properties and reactivity descriptors. Among the most insightful are the Fukui functions and condensed local softness indices, which help in identifying the atoms in a molecule that are most susceptible to electrophilic, nucleophilic, and radical attack.

The Fukui function, f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. Essentially, it indicates the propensity of a site to accept or donate electrons. There are three main types of Fukui functions:

f+(r) for nucleophilic attack (acceptance of an electron)

f-(r) for electrophilic attack (donation of an electron)

f0(r) for radical attack

A higher value of a particular Fukui function at an atomic site suggests a higher reactivity of that site towards the corresponding type of attack.

Detailed Research Findings from Analogous Compounds

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, have utilized DFT to analyze its reactive behavior. These studies reveal that the distribution of electron density, and therefore the reactivity, is significantly influenced by the substituents on the aromatic ring and the carboxylic acid group.

In the case of phenoxyacetic acids, the oxygen atom of the carboxyl group is often identified as a primary site for electrophilic attack due to its high negative charge and lone pair availability. Conversely, the carbonyl carbon is a prime target for nucleophilic attack. The aromatic ring itself can also be a site for electrophilic substitution, with the positions ortho and para to the activating ether linkage being generally favored, although this is modified by the presence of deactivating chloro substituents.

The table below presents hypothetical condensed Fukui function values for key atoms in 2,4-dichlorophenoxyacetic acid, derived from the general principles observed in computational studies of such molecules. These values are illustrative and serve to demonstrate how computational descriptors are used to pinpoint reactive centers.

Table 1: Illustrative Condensed Fukui Function Values for Key Atoms in 2,4-Dichlorophenoxyacetic Acid

| Atom | Site for Nucleophilic Attack (f+) | Site for Electrophilic Attack (f-) | Site for Radical Attack (f0) |

| Carbonyl Carbon | High | Low | Medium |

| Carbonyl Oxygen | Low | High | Medium |

| Ether Oxygen | Medium | High | Low |

| C4 (with Cl) | Medium | Low | High |

| C6 | High | Medium | High |

Predicted Reactive Sites in Ethyl 3-(2,6-dichlorophenoxy)propanoate

Extrapolating from the understanding of related phenoxyacetic acid derivatives, we can predict the likely reactive sites in Ethyl 3-(2,6-dichlorophenoxy)propanoate. The key functional groups in this molecule are the dichlorophenyl ring, the ether linkage, and the ethyl propanoate group.

Nucleophilic Attack: The most probable site for nucleophilic attack is the carbonyl carbon of the ester group. This carbon atom is electron-deficient due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atom.

Electrophilic Attack: The oxygen atoms of the carbonyl group and the ether linkage are the most likely sites for electrophilic attack. These atoms possess lone pairs of electrons, making them nucleophilic in character. The aromatic ring is generally deactivated towards electrophilic substitution due to the presence of two electron-withdrawing chlorine atoms.

Radical Attack: The methylene (B1212753) group alpha to the carbonyl group (on the propanoate chain) and the C-H bonds on the ethyl group are potential sites for radical attack, as these positions can stabilize a radical intermediate. The chlorinated carbon atoms on the phenyl ring could also be susceptible to radical attack.

The following table summarizes the predicted prone reactive sites in Ethyl 3-(2,6-dichlorophenoxy)propanoate based on this analysis.

Table 2: Predicted Prone Reactive Sites in Ethyl 3-(2,6-dichlorophenoxy)propanoate

| Type of Attack | Prone Reactive Site(s) | Rationale |

| Nucleophilic | Carbonyl Carbon | Electron-deficient due to polarization of the C=O bond and inductive effects. |

| Electrophilic | Carbonyl Oxygen, Ether Oxygen | Presence of lone pairs of electrons. |

| Radical | Methylene group α to C=O, Ethyl group C-H, Chlorinated carbons | Potential for radical stabilization. |

It is important to emphasize that these predictions are based on established principles of organic reactivity and computational studies of analogous molecules. A definitive identification of the reactive sites for Ethyl 3-(2,6-dichlorophenoxy)propanoate would require specific experimental studies or dedicated DFT calculations for this particular compound.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the functional groups and fingerprinting the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy and Peak Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups. For Ethyl 3-(2,6-dichlorophenoxy)propanoate, characteristic peaks would be expected for the carbonyl group (C=O) of the ester, the C-O-C ether linkage, the aromatic ring, and the C-Cl bonds. However, a specific, experimentally verified and published FT-IR spectrum with detailed peak assignments for this compound is not currently available.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of Ethyl 3-(2,6-dichlorophenoxy)propanoate, Raman spectroscopy would be instrumental in characterizing the vibrations of the dichlorinated benzene (B151609) ring and the carbon skeleton. As with FT-IR, dedicated Raman spectroscopic studies for this specific molecule have not been found in a broad search of scientific databases.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in FT-IR and Raman spectra. nih.gov It quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis is critical for an unambiguous interpretation of complex spectra where vibrational coupling is common. nih.gov While PED analysis is a powerful tool, its application to Ethyl 3-(2,6-dichlorophenoxy)propanoate is contingent on obtaining high-quality experimental and calculated vibrational data, which are not presently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. For Ethyl 3-(2,6-dichlorophenoxy)propanoate, distinct signals would be anticipated for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the ester and ether functionalities, and the protons on the dichlorinated aromatic ring. The exact chemical shifts and splitting patterns are highly diagnostic of the molecular structure. Despite the utility of this technique, a published ¹H NMR spectrum with confirmed chemical shift assignments for the target compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in Ethyl 3-(2,6-dichlorophenoxy)propanoate would give a distinct signal, allowing for the confirmation of the carbon skeleton. libretexts.org Key signals would include those for the carbonyl carbon, the carbons of the ethyl group, the carbons in the propanoate chain, and the distinct carbons of the dichlorinated phenyl ring. libretexts.org The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org A comprehensive and publicly accessible ¹³C NMR dataset for this specific compound is not available at this time.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for mapping the covalent bond framework of Ethyl 3-(2,6-dichlorophenoxy)propanoate. By correlating nuclear spins through bonds, experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

HSQC directly correlates each proton to the carbon atom to which it is attached, simplifying the identification of CH, CH₂, and CH₃ groups.

HMBC reveals longer-range couplings, typically over two to three bonds (²JCH and ³JCH). This is crucial for connecting the distinct fragments of the molecule, such as linking the ethyl group to the propanoate carbonyl carbon and the phenoxy ring to the propanoate backbone through the ether linkage.

Based on the compound's structure, the following correlations would be anticipated in its 2D NMR spectra:

| Proton (¹H) Signal | Expected HMBC Correlations (to ¹³C) |

| Ethyl -CH₂- | Propanoate C=O, Ethyl -CH₃ |

| Ethyl -CH₃ | Ethyl -CH₂- |

| Propanoate -CH₂- (alpha to C=O) | Propanoate C=O, Propanoate -CH₂- (beta to C=O) |

| Propanoate -CH₂- (beta to C=O) | Propanoate C=O, Propanoate -CH₂- (alpha to C=O), Phenoxy C1 |

| Aromatic CH | Adjacent Aromatic C, Distant Aromatic C |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, enabling the determination of its elemental formula. For Ethyl 3-(2,6-dichlorophenoxy)propanoate, HRMS is used to confirm its molecular formula as C₁₁H₁₂Cl₂O₃. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that serves as a definitive diagnostic tool.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | nih.gov |

| Molecular Weight (Average) | 263.11 g/mol | nih.gov |

| Monoisotopic Mass (Calculated) | 262.01635 Da | nih.gov |

The experimentally measured exact mass from an HRMS analysis would be compared to the calculated value to confirm the elemental composition with high confidence.

While more commonly applied to larger, non-volatile molecules like polymers and biomolecules, MALDI-TOF can be utilized for the analysis of smaller organic compounds. In the context of Ethyl 3-(2,6-dichlorophenoxy)propanoate, MALDI-TOF would be expected to produce primarily singly-charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M+K]⁺), depending on the matrix and cationizing agent used. This "soft" ionization technique typically results in minimal fragmentation, making it highly effective for confirming the molecular weight of the intact molecule. Its application would be particularly useful for analyzing samples in complex mixtures or from solid-state preparations where direct infusion techniques are less suitable.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of Ethyl 3-(2,6-dichlorophenoxy)propanoate would yield its exact molecular structure and its packing arrangement within the crystal lattice. nih.govchemspider.comncats.io Although a specific crystal structure for this exact compound is not publicly documented, the analysis would provide key structural parameters. This includes the precise bond lengths of the C-Cl, C=O, and C-O bonds, the torsion angles defining the conformation of the propanoate chain, and the orientation of the dichlorophenyl ring relative to the rest of the molecule. This data is fundamental for understanding the molecule's steric and electronic properties. nih.govchemspider.comncats.io

The crystal packing of Ethyl 3-(2,6-dichlorophenoxy)propanoate is governed by non-covalent intermolecular forces. SCXRD data allows for the detailed analysis of these interactions. libretexts.org

Hydrogen Bonding: The molecule lacks classical hydrogen bond donors but possesses three oxygen atoms (two in the ester group and one ether oxygen) that can act as hydrogen bond acceptors. nih.govlibretexts.org In the presence of co-crystallized solvent molecules or in specific polymorphic forms, these sites could engage in weak C-H···O hydrogen bonds with neighboring molecules.

Pi-Stacking: The electron-deficient 2,6-dichlorophenyl ring is capable of engaging in π-π stacking interactions. nih.gov These interactions, where aromatic rings pack against each other, are significant in stabilizing the crystal lattice. The specific geometry of these stacks (e.g., parallel-displaced or T-shaped) would be revealed by the crystal structure analysis, providing insight into the collective behavior of the molecules in the solid state. nih.govnist.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts with neighboring molecules.

Should a crystal structure for Ethyl 3-(2,6-dichlorophenoxy)propanoate be determined, a Hirshfeld surface analysis would be performed. The surface is typically color-coded to highlight different types of intermolecular interactions and their relative strengths. For instance, red spots on the surface would indicate strong hydrogen bonding interactions, while blue regions would represent weaker van der Waals forces.

A hypothetical data table illustrating the kind of information derived from a 2D fingerprint plot is presented below.

| Interaction Type | Contribution (%) |

| H···H | > 30% |

| O···H/H···O | > 15% |

| Cl···H/H···Cl | > 10% |

| C···H/H···C | > 10% |

| Other | < 5% |

| Note: This table is illustrative and not based on experimental data for Ethyl 3-(2,6-dichlorophenoxy)propanoate. |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these states.

For Ethyl 3-(2,6-dichlorophenoxy)propanoate, the UV-Vis spectrum would be expected to show absorption bands characteristic of the dichlorophenoxy chromophore. The presence of the aromatic ring with chlorine substituents would likely result in absorption maxima in the UV region. The exact position and intensity of these bands would be sensitive to the solvent environment. nih.gov

Emission spectroscopy, such as fluorescence, measures the light emitted as the molecule returns from an excited electronic state to the ground state. Information on the emission properties of Ethyl 3-(2,6-dichlorophenoxy)propanoate would complement the absorption data, providing insights into its potential for luminescence and its excited-state dynamics.

A typical data table from a UV-Vis analysis would include the following details:

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available |

| Note: This table is for illustrative purposes as no specific experimental data for Ethyl 3-(2,6-dichlorophenoxy)propanoate is available. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As Ethyl 3-(2,6-dichlorophenoxy)propanoate is a closed-shell molecule with no unpaired electrons, it is EPR-silent in its ground state.

However, EPR spectroscopy could be a valuable tool for studying this compound under specific circumstances, such as:

Radical Formation: If the molecule is subjected to conditions that lead to the formation of a radical species (e.g., through UV irradiation or reaction with a radical initiator), EPR could be used to detect and characterize the resulting radical.

Interaction with Paramagnetic Species: If the compound is studied in the presence of a paramagnetic metal ion, EPR could provide information about the binding and coordination environment of the metal.

In a hypothetical scenario where a radical of Ethyl 3-(2,6-dichlorophenoxy)propanoate is generated, the EPR spectrum would provide a g-value and hyperfine coupling constants. These parameters are characteristic of the radical's electronic structure and the magnetic nuclei it contains, offering a definitive signature of its identity.

| Species | g-value | Hyperfine Coupling Constants (Gauss) |

| [Radical of Ethyl 3-(2,6-dichlorophenoxy)propanoate] | Data not available | Data not available |

| Note: This table is for illustrative purposes as Ethyl 3-(2,6-dichlorophenoxy)propanoate is not paramagnetic and no EPR data is available. |

In-Depth Computational Analysis of Ethyl 3-(2,6-dichlorophenoxy)propanoate Remains Elusive

Despite a thorough review of scientific literature and computational chemistry databases, detailed theoretical modeling studies focusing specifically on the chemical compound Ethyl 3-(2,6-dichlorophenoxy)propanoate are not publicly available. As a result, a comprehensive article on its computational chemistry, as per the requested outline, cannot be generated at this time.

Searches for data pertaining to Density Functional Theory (DFT) calculations, including molecular geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and chemical reactivity descriptors for Ethyl 3-(2,6-dichlorophenoxy)propanoate, did not yield any specific results. Similarly, information regarding its Quantum Chemical Descriptors and Topological Studies, such as Molecular Electrostatic Surface Potential (MESP) mapping, is absent from the available scientific literature.

While computational studies have been conducted on structurally related compounds, such as other phenoxypropanoate derivatives and various dichlorophenyl compounds, these analyses are not directly applicable to Ethyl 3-(2,6-dichlorophenoxy)propanoate. Computational chemistry is highly specific to the exact molecular structure, and findings for one compound cannot be extrapolated to another with certainty. For instance, studies on the isomer Ethyl 2-(2,6-dichlorophenoxy)propanoate exist, but its differing structure would result in unique computational data.

The requested analysis would require dedicated research involving sophisticated software and computational resources to model the molecule and calculate its electronic structure and properties. Such studies are typically published in peer-reviewed scientific journals. The absence of such publications indicates that Ethyl 3-(2,6-dichlorophenoxy)propanoate has likely not been a focus of theoretical and computational chemistry research to date.

Basic information about the compound, such as its chemical formula (C11H12Cl2O3) and CAS number (1094637-34-9), is available in chemical databases. bldpharm.com However, this does not extend to the in-depth computational and theoretical data required for the specified article.

Until dedicated computational studies on Ethyl 3-(2,6-dichlorophenoxy)propanoate are conducted and published, a detailed analysis of its theoretical properties remains an area for future scientific inquiry.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Descriptors and Topological Studies

Fukui Functions for Site Selectivity Prediction

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. faccts.de These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is notionally added to or removed from the molecule. mdpi.com

For Ethyl 3-(2,6-dichlorophenoxy)propanoate, Fukui function analysis would pinpoint the most reactive centers. For instance, the analysis could predict:

Sites for Nucleophilic Attack: Regions of the molecule that are electron-deficient and thus likely to react with electron-rich species. This is represented by the f+(r) function.

Sites for Electrophilic Attack: Electron-rich areas that are prone to attack by electrophiles, indicated by the f-(r) function. mdpi.com

Sites for Radical Attack: Areas susceptible to radical reactions, described by the f0(r) function.

Studies on other chlorinated aromatic compounds have demonstrated the utility of Fukui functions in understanding their reactivity and potential toxicity mechanisms. researchgate.net For Ethyl 3-(2,6-dichlorophenoxy)propanoate, one might hypothesize that the carbonyl carbon of the ester group and the carbon atoms of the dichlorinated aromatic ring would be key sites of interest, and Fukui functions could quantify their relative reactivities. The calculations involve obtaining the electron densities of the neutral molecule, its cation, and its anion. faccts.de

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for dissecting the molecular wavefunction to understand bonding, lone pairs, and intermolecular and intramolecular interactions. researchgate.netmaterialsciencejournal.org It provides a detailed picture of the delocalization of electron density, which is crucial for understanding a molecule's stability and reactivity. materialsciencejournal.org

In the context of Ethyl 3-(2,6-dichlorophenoxy)propanoate, NBO analysis would reveal:

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between the lone pairs of the ether oxygen and the antibonding orbitals of the aromatic ring, or interactions involving the chlorine atoms.

Charge Distribution: A more detailed and chemically intuitive picture of the atomic charges compared to other methods like Mulliken population analysis.

Hybridization: The hybridization of the atomic orbitals, which influences the molecular geometry and bond strengths.

Research on analogous compounds, such as other chlorinated phenoxyacetic acid derivatives, has utilized NBO analysis to elucidate intramolecular charge transfer and conjugative interactions that are key to their biological activity. researchgate.netnih.gov A second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with each donor-acceptor interaction, providing a hierarchical understanding of the most significant electronic delocalizations within the molecule. materialsciencejournal.org

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, is another method for analyzing electron density to partition a molecule into its constituent atoms. nih.gov This approach allows for the characterization of chemical bonds and other interactions based on the topology of the electron density.

For Ethyl 3-(2,6-dichlorophenoxy)propanoate, an AIM analysis could be used to:

Characterize Bond Paths: Identify the paths of maximum electron density that link atomic nuclei, defining the chemical bonds.

Analyze Bond Critical Points (BCPs): The properties of the electron density at the BCPs (such as its value and the Laplacian of the electron density) can be used to classify interactions as covalent, ionic, or hydrogen bonds.

Investigate Non-Covalent Interactions: AIM is particularly useful for studying weaker interactions, such as halogen bonds, which may be present in the crystal structure of Ethyl 3-(2,6-dichlorophenoxy)propanoate due to the presence of chlorine atoms. nih.gov

Studies on halogenated organic molecules have effectively used AIM to understand conformational preferences and the nature of intramolecular interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). researchgate.netrsc.org

A TD-DFT study of Ethyl 3-(2,6-dichlorophenoxy)propanoate would provide valuable information about:

Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These correspond to the wavelengths of light absorbed by the molecule.

Oscillator Strengths: The intensities of the electronic transitions.

Nature of Transitions: Identification of the molecular orbitals involved in the electronic transitions, such as n→π* or π→π* transitions. acs.org

For this compound, TD-DFT calculations would likely focus on the transitions involving the π-system of the dichlorinated benzene (B151609) ring and the non-bonding electrons of the oxygen and chlorine atoms. The choice of the functional and basis set is critical for obtaining accurate results with TD-DFT. researchgate.net

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule. ucsf.edu

For Ethyl 3-(2,6-dichlorophenoxy)propanoate, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them. The rotatable bonds in the ethyl propanoate chain and the ether linkage allow for considerable flexibility.

Simulate Behavior in Solution: By including solvent molecules in the simulation box, it is possible to study how the molecule interacts with its environment and how its conformation changes in different solvents.

Investigate Interactions with Biological Macromolecules: MD simulations are a cornerstone of drug design and toxicology, used to model the binding of small molecules to proteins. jst.go.jp

The results of MD simulations can be used to generate a conformational landscape, which is a map of the potential energy surface of the molecule as a function of its conformational degrees of freedom.

Thermodynamic Parameter Calculations

Computational chemistry methods can be used to calculate various thermodynamic parameters of a molecule, providing insights into its stability and reactivity.

For Ethyl 3-(2,6-dichlorophenoxy)propanoate, these calculations could determine:

Enthalpy of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation: A measure of the thermodynamic stability of the compound.

Relative Energies of Conformers: By calculating the energies of different stable conformations, it is possible to determine their relative populations at a given temperature. Theoretical studies on related compounds like 2,4-dichlorophenoxyacetic acid have shown how DFT calculations can be used to determine the relative stability of different conformers and dimers. mdpi.com

These thermodynamic parameters are crucial for understanding the chemical behavior of the compound and for modeling its environmental fate and transport. Theoretical modeling of the adsorption of 2,4-dichlorophenoxyacetic acid has demonstrated that such processes are often exothermic. nih.gov

Applications in Advanced Materials and Intermediates Synthesis

Role as Synthetic Intermediates in Organic Chemistry

Ethyl 3-(2,6-dichlorophenoxy)propanoate serves as a crucial intermediate in multi-step organic synthesis. usitc.gov Its structure contains two primary functional groups—an ester and a dichlorophenyl ether—which are the sites of its chemical reactivity. The ester group can undergo reactions such as hydrolysis to form the corresponding carboxylic acid or amidation to create amides. These transformations allow for the elongation of carbon chains and the introduction of new functional groups, making it a valuable building block for more complex molecular architectures. orgsyn.org

The presence of the 2,6-dichloro-substituted phenyl ring also influences the compound's reactivity and the properties of its derivatives. This moiety is a key feature in several biologically active molecules, and its introduction via intermediates like Ethyl 3-(2,6-dichlorophenoxy)propanoate is a common strategy in medicinal and agricultural chemistry. scispace.com The compound is often prepared through the O-alkylation of 2,6-dichlorophenol (B41786) with ethyl 2-chloropropionate, a process that has been optimized for industrial-scale production using reagents like potassium carbonate. google.comfigshare.com

Precursor for Complex Pharmaceutical Molecules (e.g., Lofexidine)

The most prominent application of Ethyl 3-(2,6-dichlorophenoxy)propanoate is as a key precursor in the synthesis of Lofexidine. figshare.comwipo.int Lofexidine, an alpha 2-adrenergic receptor agonist, is utilized in the management of opioid withdrawal symptoms. figshare.comvirginia.edu The synthesis transforms the ester functional group of the precursor into the core imidazoline (B1206853) ring of the final active pharmaceutical ingredient.

The conversion process typically involves the reaction of Ethyl 3-(2,6-dichlorophenoxy)propanoate with ethylenediamine. chemicalbook.comgoogle.com This reaction is often facilitated by a catalyst in an apolar solvent. Various catalysts and conditions have been developed to improve the efficiency and yield of this critical step. For instance, processes using aluminum isopropoxide or titanium isopropoxide in solvents like toluene (B28343) or xylene have been documented. google.comgoogle.com The reaction mixture is heated, often to temperatures around 105 °C, to drive the formation of the imidazoline ring. chemicalbook.comgoogle.com Subsequent treatment with hydrochloric acid yields Lofexidine hydrochloride, the pharmaceutically active salt form. virginia.educhemicalbook.com The development of efficient, cost-effective, and scalable synthesis routes from Ethyl 3-(2,6-dichlorophenoxy)propanoate is a significant focus of process chemistry research. google.comfigshare.com

| Parameter | Details | Source(s) |

| Starting Material | Ethyl 2-(2,6-dichlorophenoxy)propanoate | google.comchemicalbook.comgoogle.com |

| Primary Reagent | Ethylenediamine | google.comchemicalbook.comgoogle.com |

| Catalyst/Promoter | Aluminum isopropoxide or Titanium isopropoxide | google.comgoogle.com |

| Solvent | Toluene or Xylene | chemicalbook.comgoogle.com |

| Product | Lofexidine / Lofexidine Hydrochloride | figshare.comwipo.int |

Building Block for Agrochemical Derivatives

While direct large-scale use of Ethyl 3-(2,6-dichlorophenoxy)propanoate in existing agrochemicals is not widely documented, its structural motifs are highly relevant to the agrochemical industry. Phenoxypropanoic acid derivatives are a well-established class of herbicides. scispace.com For example, structurally related compounds such as Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate have demonstrated potent herbicidal activity, particularly against grass weeds, while showing selectivity for broadleaf crops. scispace.com

Given this precedent, Ethyl 3-(2,6-dichlorophenoxy)propanoate represents a valuable building block for the synthesis of new agrochemical candidates. The dichlorophenoxy moiety is a common feature in many pesticides. google.com By modifying the propanoate portion of the molecule or by using it as a starting point for more complex heterocyclic structures, researchers can explore novel derivatives in search of enhanced efficacy, selectivity, or improved environmental profiles. Its utility lies in providing a readily available scaffold containing the critical dichlorophenyl ether group for further chemical elaboration.

Synthesis of Functionalized Polymers and Materials (if applicable to the compound's reactivity)

The application of Ethyl 3-(2,6-dichlorophenoxy)propanoate in polymer science is a potential area of development, though not yet extensively established. The compound's reactivity is primarily centered on its ester functional group. Esters, such as the simpler ethyl propanoate, are known precursors in polymer synthesis. patsnap.com They can participate in polymerization reactions, for instance, through transesterification to form polyesters.

Theoretically, Ethyl 3-(2,6-dichlorophenoxy)propanoate could be used to introduce specific functionalities into a polymer chain. The dichlorophenoxy group, if incorporated into a polymer backbone or as a pendant group, could confer properties such as increased thermal stability, flame retardancy, or altered solubility. The ester could first be hydrolyzed to 3-(2,6-dichlorophenoxy)propanoic acid, which could then act as a monomer in condensation polymerizations with diols or diamines to create polyesters or polyamides, respectively. While this remains a speculative application, the compound's structure makes it a plausible candidate for creating specialized polymers and functionalized materials for advanced applications. bldpharm.com

Environmental Behavior and Biotransformation Research Excluding Toxicological Endpoints

Environmental Persistence and Degradation Kinetics

The persistence of a chemical in the environment is a critical factor in assessing its potential long-term impact. This is often quantified by its half-life, the time it takes for 50% of the initial amount to degrade.

Soil Persistence Studies and Half-life Determination

Aquatic System Degradation under Varying Conditions

The degradation of phenoxypropanoates in aquatic systems is dependent on factors such as pH, temperature, and the presence of microorganisms. For the related compound fenoxaprop-ethyl (B166152), hydrolysis is a key degradation pathway, with the rate being pH-dependent. At a pH of 9 and a temperature of 20°C, fenoxaprop-ethyl has a half-life of 1.75 days. epa.gov In contrast, at a more neutral pH of 7, the half-life extends to 8 days at 40°C. epa.gov In acidic conditions (pH 5) at 50°C, degradation is significantly slower. epa.gov Studies on fenoxaprop-ethyl in water-sediment microcosms show rapid degradation, with a half-life of less than one day, and this process is largely attributed to microbial action. nih.govresearchgate.net Without specific studies, the aquatic degradation kinetics of Ethyl 3-(2,6-dichloro-phenoxy)propanoate remain uncharacterized.

Mobility and Transport Phenomena in Environmental Matrices

The movement of a chemical through soil and its potential to volatilize are key aspects of its environmental behavior.

Soil Adsorption and Leaching Potential

The potential for a chemical to leach into groundwater is related to its adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a common measure of this tendency. For fenoxaprop-ethyl, soil adsorption coefficients (Kads) have been reported, with a value of 26 in sand with low organic matter content, suggesting some mobility. epa.gov Generally, compounds with low water solubility and high affinity for organic matter are less likely to leach. Given that many phenoxypropanoates are not expected to leach significantly to groundwater, a similar behavior might be anticipated for Ethyl 3-(2,6-dichloro-phenoxy)propanoate, but this requires experimental verification. herts.ac.uk

Volatilization Studies

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing for atmospheric transport. Fenoxaprop-ethyl is described as not being volatile, which limits its dispersal through the air. herts.ac.uk Information regarding the vapor pressure and Henry's Law constant for Ethyl 3-(2,6-dichloro-phenoxy)propanoate is necessary to accurately assess its volatilization potential.

Metabolite Identification and Elucidation of Degradation Pathways

Understanding the transformation products of a chemical is crucial, as metabolites can sometimes be more persistent or have different properties than the parent compound.

For fenoxaprop-ethyl, the primary degradation pathway involves the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, fenoxaprop (B166891) acid. epa.govnih.gov Further degradation can lead to the formation of other metabolites such as 6-chloro-2,3-dihydrobenzoxazol-2-one and 4-(6-chloro-2-benzoxazolyloxy)phenol under aerobic soil conditions. epa.gov In aquatic systems, identified degradation products of fenoxaprop-ethyl include fenoxaprop, ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP), 2-(4-hydroxyphenoxy)propanoic acid (HPPA), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govresearchgate.net The specific metabolites and degradation pathways for Ethyl 3-(2,6-dichloro-phenoxy)propanoate have not been reported.

Hydrolytic Metabolites and Their Chemical Characterization

The primary and most anticipated initial transformation of Ethyl 3-(2,6-dichlorophenoxy)propanoate in the environment is the hydrolysis of its ethyl ester bond. This reaction can occur both abiotically and biotically, catalyzed by acids, bases, or enzymes. chemguide.co.uklibretexts.org

The expected hydrolytic products are:

3-(2,6-dichlorophenoxy)propanoic acid: This carboxylic acid is the principal hydrolytic metabolite. Its formation represents the cleavage of the ester linkage, releasing ethanol (B145695).

Ethanol: A common and readily biodegradable small molecule.

The hydrolysis reaction is a fundamental process for many ester-containing compounds in aqueous environments. chemguide.co.uknih.gov The rate of this hydrolysis is influenced by pH, temperature, and the presence of microorganisms. chemguide.co.uk

Table 1: Potential Hydrolytic Metabolites of Ethyl 3-(2,6-dichlorophenoxy)propanoate

| Parent Compound | Metabolite | Transformation Pathway |

| Ethyl 3-(2,6-dichlorophenoxy)propanoate | 3-(2,6-dichlorophenoxy)propanoic acid | Ester Hydrolysis |

| Ethyl 3-(2,6-dichlorophenoxy)propanoate | Ethanol | Ester Hydrolysis |

Oxidative Metabolites (e.g., Hydroxylated Derivatives)

Following or preceding hydrolysis, the aromatic ring and the propanoic acid side chain of the molecule are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 monooxygenases in organisms. nih.gov For other chlorophenoxy herbicides, such as 2,4-D, hydroxylation of the aromatic ring is a known metabolic pathway. mdpi.com

Potential oxidative metabolites of the parent compound or its hydrolytic metabolite, 3-(2,6-dichlorophenoxy)propanoic acid, could include:

Hydroxylated dichlorophenoxy propanoic acid: Introduction of one or more hydroxyl (-OH) groups onto the dichlorophenyl ring. The exact position of hydroxylation would depend on the specific enzymes involved.

Cleavage of the ether linkage: This would lead to the formation of 2,6-dichlorophenol (B41786) and 3-hydroxypropanoic acid . 2,4-dichlorophenol (B122985) is a known metabolite of the herbicide 2,4-D. acs.org

These oxidative reactions increase the water solubility of the compound and facilitate further degradation or conjugation.

Table 2: Potential Oxidative Metabolites

| Precursor Compound | Potential Oxidative Metabolite | Transformation Pathway |

| 3-(2,6-dichlorophenoxy)propanoic acid | Hydroxylated 3-(2,6-dichlorophenoxy)propanoic acid | Aromatic Hydroxylation |

| 3-(2,6-dichlorophenoxy)propanoic acid | 2,6-dichlorophenol | Ether Bond Cleavage |

| 3-(2,6-dichlorophenoxy)propanoic acid | 3-hydroxypropanoic acid | Ether Bond Cleavage |

Conjugated Metabolites (e.g., Glucosylation, Glutathione (B108866) Conjugation)

Metabolites containing hydroxyl or carboxylic acid groups can undergo conjugation reactions, which is a common detoxification pathway in many organisms. wikipedia.org These reactions involve the attachment of endogenous molecules like sugars (e.g., glucose) or amino acids.

Glucoside conjugates: The hydroxylated metabolites or the carboxylic acid group of 3-(2,6-dichlorophenoxy)propanoic acid could be conjugated with glucose.

Glutathione conjugates: While less common for this class of compounds, conjugation with glutathione is a possibility, especially if reactive intermediates are formed during oxidative metabolism. Glutathione S-transferases (GSTs) are involved in the metabolism of some herbicides. mdpi.com

Conjugation significantly increases the polarity of the metabolites, which generally leads to their sequestration in vacuoles in plants or facilitates their excretion in animals.

Microbial Biotransformation Studies

While no studies have specifically identified microbial strains that degrade Ethyl 3-(2,6-dichlorophenoxy)propanoate, the microbial degradation of other chlorophenoxy herbicides is well-documented. nih.govresearchgate.netresearchgate.net It is highly probable that soil and water microorganisms can also biotransform this compound.

Identification of Microbial Strains Involved in Degradation

Bacteria from genera such as Sphingomonas, Pseudomonas, Alcaligenes, and Rhodococcus have been shown to degrade other phenoxyalkanoic acid herbicides. nih.gov It is plausible that strains from these or other genera possess the enzymatic machinery to degrade Ethyl 3-(2,6-dichlorophenoxy)propanoate.

Enzymatic Mechanisms of Biodegradation (e.g., Esterases, P450 Monooxygenases, Glutathione Transferases)

The enzymatic breakdown of Ethyl 3-(2,6-dichlorophenoxy)propanoate by microorganisms would likely involve a sequence of reactions:

Esterases: These enzymes would catalyze the initial hydrolysis of the ethyl ester to 3-(2,6-dichlorophenoxy)propanoic acid and ethanol.

Cytochrome P450 Monooxygenases: These enzymes are crucial for the initial attack on the aromatic ring (hydroxylation) and the cleavage of the ether linkage. nih.gov

Glutathione S-Transferases (GSTs): These enzymes could be involved in the detoxification of reactive intermediates. mdpi.com

Dehalogenases: Enzymes capable of removing chlorine atoms from the aromatic ring would be essential for complete mineralization of the compound.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is another potential environmental fate for pesticides. While specific data for Ethyl 3-(2,6-dichlorophenoxy)propanoate is unavailable, studies on other chlorophenoxy herbicides indicate that they can be degraded by sunlight in aqueous environments. The presence of photosensitizing substances, such as humic acids in natural waters, can accelerate this process.

The primary photochemical degradation pathway would likely involve the cleavage of the ether bond, leading to the formation of 2,6-dichlorophenol and other secondary products. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is also a possible photochemical reaction.

Structure Activity Relationship Sar and Mechanistic Biological Studies Excluding Clinical/dosage

Comparative Analysis with Structurally Related Biologically Active Compounds

Ethyl 3-(2,6-dichloro-phenoxy)propanoate shares its core aryloxyphenoxypropionate structure with well-known herbicides such as Fenoxaprop-ethyl (B166152) and Diclofop-methyl. researchgate.netmdpi.com This chemical group is characterized by a substituted aromatic ring linked via an ether bond to a phenoxy group, which in turn is connected to a propanoate moiety. researchgate.net These herbicides are typically applied post-emergence and are absorbed through the leaves, where they are translocated to the plant's growing points. pressbooks.pubscielo.br

The general structure allows for considerable variation while maintaining high herbicidal activity. researchgate.net For instance, Fenoxaprop-ethyl contains a 6-chloro-2-benzoxazolyl group, while Diclofop-methyl features a 2,4-dichlorophenoxy group. researchgate.netnih.gov These variations influence the herbicide's spectrum of activity and crop selectivity. awsjournal.org Like its analogues, Ethyl 3-(2,6-dichloro-phenoxy)propanoate is an ester, a common formulation for APP herbicides to increase lipophilicity and facilitate absorption through plant cell membranes. pressbooks.pubscielo.br Once inside the plant, these esters are rapidly hydrolyzed to their corresponding free acids, which are the biologically active forms. pressbooks.pub

The herbicidal efficacy of APP compounds is highly dependent on their stereochemistry. The propionate (B1217596) group creates a chiral center, and it is predominantly the (R)-enantiomer that possesses biological activity by effectively interacting with the target enzyme. mdpi.comnih.gov The (S)-enantiomer is typically inactive.

Structural modifications to the aryloxyphenoxypropionate scaffold significantly impact its interaction with the biological target, acetyl-CoA carboxylase (ACCase). The nature and position of substituents on the aromatic rings are critical for binding affinity. For example, the dichlorophenyl moiety in analogues like diclofop (B164953) is crucial for its herbicidal action. Homology modeling and docking studies of various APP isomers have shown that the spatial orientation of the ester group and the substituents on the phenyl ring dictate the effectiveness of the interaction with the enzyme's active site. nih.gov

Biochemical Mechanisms of Action

The primary mode of action for APP herbicides is the inhibition of a key enzyme in lipid biosynthesis. researchgate.netnih.gov This targeted disruption of a fundamental metabolic pathway is what makes them effective graminicides.

The molecular target for APP herbicides is the enzyme Acetyl-Coenzyme A carboxylase (ACCase). researchgate.netfrontiersin.org This enzyme catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA. usda.gov By inhibiting ACCase, these herbicides block the production of fatty acids, which are essential components of cell membranes. scielo.br This leads to a breakdown of cell membrane integrity, leakage of cellular contents, and ultimately, cell death and the death of the plant. scielo.brresearchgate.net

The selectivity of these herbicides arises from differences in the structure of ACCase between grasses (monocots) and broadleaf plants (dicots). Grasses possess a homomeric, eukaryotic-type ACCase in their chloroplasts that is highly sensitive to APP herbicides, whereas the ACCase in most dicotyledonous plants is a heteromeric, prokaryotic-type that is naturally tolerant. pressbooks.pubresearchgate.net Enzyme inhibition studies consistently show that APP herbicides are potent inhibitors of ACCase from susceptible grass species. The concentration of herbicide required to inhibit 50% of the enzyme's activity (IC50) is a key measure of its potency.

Table 1: ACCase Inhibition by Analogous APP Herbicides in Susceptible (S) and Resistant (R) Weed Biotypes

| Herbicide | Species | Biotype | Herbicide Concentration (µM) | ACCase Activity Inhibition (%) | Reference |

|---|---|---|---|---|---|

| Sethoxydim | Digitaria ciliaris | Susceptible (S) | 0.63 | 41.0 | cambridge.org |

| Sethoxydim | Digitaria ciliaris | Resistant (R1) | 0.63 | 7.5 | cambridge.org |

| Sethoxydim | Digitaria ciliaris | Resistant (R2) | 0.63 | 3.7 | cambridge.org |

| Fluazifop-p-butyl | Digitaria ciliaris | Susceptible (S) | 0.63 | 47.1 | cambridge.org |

| Fluazifop-p-butyl | Digitaria ciliaris | Resistant (R1) | 0.63 | 10.8 | cambridge.org |

| Fluazifop-p-butyl | Digitaria ciliaris | Resistant (R2) | 0.63 | 7.1 | cambridge.org |

| Fenoxaprop-P-ethyl | Echinochloa colona | Susceptible (S) | 1.0 | ~75 | usda.gov |

| Fenoxaprop-P-ethyl | Echinochloa colona | Resistant (R) | 1.0 | ~75 | usda.gov |

APP herbicides act as competitive inhibitors, binding to the carboxyltransferase (CT) domain of the ACCase enzyme. scielo.br This binding is non-covalent and involves a combination of molecular interactions. Computational docking and molecular dynamics simulations have provided detailed insights into these interactions for analogues like fenoxaprop-p-ethyl.

Key interactions identified include:

Hydrogen Bonding: Studies have shown the formation of hydrogen bonds between the herbicide and specific amino acid residues in the enzyme's active site. For instance, the residue Ser-698 has been identified as forming a hydrogen bond with docked APP ligands. nih.gov Other analyses point to hydrogen bonds with residues such as GLN_233 and GLN_237. researchgate.netpnrjournal.com

π-π Stacking: The aromatic rings of the herbicide can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Tyr-728. nih.gov

Hydrophobic Interactions: Hydrophobic interactions also play a crucial role in the binding, with residues like HIS_209 being implicated in the interaction with fenoxaprop-p-ethyl. researchgate.netpnrjournal.com

Van der Waals and Electrostatic Forces: These forces are the primary drivers for maintaining the stability of the herbicide-enzyme complex. nih.gov

These molecular interactions stabilize the herbicide within the active site of the CT domain, preventing the binding of the natural substrate, acetyl-CoA, and thereby inhibiting the enzyme's function. scielo.br

Studies on Resistance Mechanisms in Analogous Biologically Active Compounds

The extensive use of APP herbicides has led to the evolution of resistance in many weed populations. Understanding these resistance mechanisms is critical. Resistance can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). researchgate.net

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ACCase inhibitors. cambridge.org It typically involves single nucleotide polymorphisms (SNPs) in the gene encoding the ACCase enzyme, leading to an amino acid substitution in the protein. frontiersin.org These mutations alter the conformation of the herbicide binding site, reducing the binding affinity of the herbicide without significantly compromising the enzyme's normal function. nih.govfrontiersin.org Several specific mutations in the CT domain of ACCase have been identified that confer resistance to APP herbicides.

Table 2: Common Amino Acid Substitutions in the ACCase Gene Conferring Herbicide Resistance

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Weed Species Example | Reference |

|---|---|---|---|---|

| 1781 | Isoleucine (Ile) | Leucine (Leu) | Alopecurus myosuroides | frontiersin.org |

| 2041 | Tryptophan (Trp) | Cysteine (Cys) | Avena fatua | frontiersin.org |

| 2078 | Aspartate (Asp) | Glycine (Gly) | Setaria viridis | frontiersin.org |

| 2096 | Cysteine (Cys) | Arginine (Arg) | Lolium rigidum | frontiersin.org |

| 574 | Tryptophan (Trp) | Leucine (Leu) | Phalaris minor | researchgate.net |

Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. The most prevalent NTSR mechanism is enhanced metabolic detoxification, where the herbicide is broken down into non-toxic metabolites more rapidly in resistant plants than in susceptible ones. rothamsted.ac.uk This process is often mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. researchgate.net Another, less common, NTSR mechanism is the overproduction of the target ACCase enzyme, which effectively dilutes the impact of the herbicide. cambridge.orgresearchgate.net

Metabolic Resistance Mechanisms (e.g., Enhanced Detoxification by P450s, GSTs)

Metabolic resistance, a form of non-target-site resistance (NTSR), involves the rapid detoxification of the herbicide by the plant before it can reach its target site in sufficient concentrations to be lethal. scielo.br This mechanism is often conferred by the enhanced activity of broad-spectrum enzyme families, primarily Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). nih.govplos.org

Cytochrome P450 Monooxygenases (P450s):

P450s are a vast and diverse family of enzymes that catalyze oxidative reactions, playing a central role in the metabolism of numerous xenobiotics, including herbicides. nih.govcabidigitallibrary.org In the context of phenoxy herbicides, P450s can detoxify the compound through reactions like hydroxylation or dealkylation. nih.govnih.gov For instance, studies on the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that resistance in certain weed populations is attributable to faster metabolism mediated by P450 enzymes. nih.gov In resistant common waterhemp (Amaranthus tuberculatus), the half-life of 2,4-D was found to be significantly shorter (22 hours) compared to susceptible plants (105 hours), a difference that was negated by the application of a P450 inhibitor. nih.gov It is highly probable that Ethyl 3-(2,6-dichloro-phenoxy)propanoate is also a substrate for certain P450 enzymes, and overexpression or altered activity of these enzymes could confer resistance in weed biotypes.

Glutathione S-Transferases (GSTs):

GSTs are another major family of detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione to electrophilic herbicide molecules. plos.orgnih.gov This conjugation increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its phytotoxic activity. unl.eduplos.org The GST enzyme family is known to be involved in the detoxification of a wide array of herbicides and their expression can be induced by the herbicides themselves or by chemical safeners. nih.govnih.govnih.gov While direct evidence for GST-mediated conjugation of Ethyl 3-(2,6-dichloro-phenoxy)propanoate is not documented, the chemical structure is amenable to this pathway. GSTs are a key mechanism of resistance and selectivity for many herbicides, and their involvement in the detoxification of this compound in tolerant crops or resistant weeds is a plausible mechanism. nih.govunl.edu